4-(5-bromo-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one
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Overview
Description
4-(5-bromo-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound, which includes a benzofuran ring fused with a chromenone moiety, makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Similar benzofuran derivatives have been shown to exhibit antimicrobial and antioxidant activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with antimicrobial and antioxidant activities, suggesting they may influence related biochemical pathways .
Result of Action
Similar benzofuran derivatives have been associated with antimicrobial and antioxidant activities .
Biochemical Analysis
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 4-(5-bromo-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-bromo-1-(4-bromophenyl)ethanone in the presence of aqueous sodium carbonate and 4-dimethylaminopyridine at elevated temperatures . This reaction forms the benzofuran ring, which is then further reacted with appropriate reagents to form the final chromenone structure. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(5-bromo-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
4-(5-bromo-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-(5-bromo-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one can be compared with other benzofuran derivatives such as:
5-phenyl-1-benzofuran-2-yl derivatives: These compounds also exhibit antimicrobial and antioxidant activities but differ in their specific biological targets and potency.
Benzofuran barbitone derivatives: These compounds have shown promising antimicrobial and antioxidant activities, similar to this compound, but with different structural features and mechanisms of action.
Benzofuran chalcones: These compounds are known for their anticancer properties and have a different core structure compared to this compound.
Properties
IUPAC Name |
4-(5-bromo-1-benzofuran-2-yl)-6-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO3/c1-10-2-4-16-13(6-10)14(9-18(20)22-16)17-8-11-7-12(19)3-5-15(11)21-17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKWZCNLMBQUHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C=CC(=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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